molecular formula C7H18O3Si2 B1580848 Pentamethyldisiloxanyl acetate CAS No. 70693-47-9

Pentamethyldisiloxanyl acetate

Cat. No. B1580848
Key on ui cas rn: 70693-47-9
M. Wt: 206.39 g/mol
InChI Key: QSPUKCHZOMPBLM-UHFFFAOYSA-N
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Patent
US04680365

Procedure details

A mixture containing 14.8 g of 1,1,1,3,3-pentamethyldisiloxane, 10.0 g of allyl acetate (acetic acid allylester) and 0.01 g of palladium supported on activated charcoal, in which the 0.1 g refers to the total weight of the charcoal and the palladium, is heated to boiling under reflux (approximately 105° C.) for 4 hours. The 1,1,1,3,3-pentamethyl-3-acetoxydisiloxane yield is quantitative.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.01 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:8])([CH3:7])[O:3][SiH:4]([CH3:6])[CH3:5].[C:9]([O:12]CC=C)(=[O:11])[CH3:10].C>[Pd]>[CH3:1][Si:2]([CH3:8])([CH3:7])[O:3][Si:4]([CH3:6])([CH3:5])[O:12][C:9](=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
C[Si](O[SiH](C)C)(C)C
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)OCC=C
Name
Quantity
0.01 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[Si](O[Si](OC(C)=O)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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